An In-depth Technical Guide to 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene: A Cornerstone Reagent in Modern Aldehyde Synthesis
An In-depth Technical Guide to 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene: A Cornerstone Reagent in Modern Aldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Acetaldehyde Enolate Equivalent
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds through the strategic use of enolate equivalents is a fundamental and powerful tool. Among the reagents developed for the introduction of an acetaldehyde moiety, 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (also known as 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine), with CAS number 26939-18-4, has emerged as a particularly robust and versatile precursor. First popularized by the seminal work of A. I. Meyers, this dihydro-1,3-oxazine derivative provides a masked acetaldehyde α-anion, enabling a wide array of homologation reactions to generate substituted and functionalized aldehydes, which are pivotal intermediates in drug discovery and natural product synthesis.[1][2][3] This guide offers a comprehensive technical overview of its synthesis, mechanistic underpinnings, and practical applications, providing researchers with the detailed insights necessary for its effective utilization.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a reagent is paramount for its successful application in the laboratory. The key data for 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene are summarized below.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 26939-18-4[4] |
| Molecular Formula | C₈H₁₅NO[4] |
| Molecular Weight | 141.21 g/mol [4] |
| Appearance | Clear, light yellow to orange-red liquid |
| Boiling Point | 47-49 °C at 17 mmHg |
| Density | 0.886 g/mL |
| Refractive Index | 1.445 |
| Storage | Can be stored for months at room temperature under an inert atmosphere. |
Spectroscopic Characterization:
While a complete, publicly available assigned spectrum is not readily found, the structural features can be predicted based on standard NMR correlation tables. The key expected signals are:
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¹H NMR: Resonances for the two geminal methyl groups at C4, the methyl group at C6, the methyl group at C2, the diastereotopic methylene protons at C5, and the methine proton at C6.
-
¹³C NMR: Distinct signals for the four methyl carbons, the methylene carbon at C5, the methine carbon at C6, the quaternary carbon at C4, and the imine carbon at C2.
-
IR Spectroscopy: A characteristic strong absorption band for the C=N stretching vibration of the imine functional group.[5]
-
Mass Spectrometry: The NIST WebBook provides mass spectral data obtained through electron ionization.[4]
Synthesis and Reaction Mechanism
The synthetic utility of this oxazine derivative lies in its ability to be readily deprotonated at the C2-methyl group to form a stable lithio salt. This carbanion serves as a potent nucleophile, reacting with a wide range of electrophiles. The subsequent straightforward, two-step hydrolysis unmasks the aldehyde functionality.
Synthesis of the Oxazine Precursor
The parent compound, 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene, is synthesized via an acid-catalyzed condensation reaction between 2-methyl-2,4-pentanediol and acetonitrile.
Caption: Synthesis of the target oxazine.
Detailed Experimental Protocol: Synthesis of 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene
This protocol is adapted from the general procedures described by A. I. Meyers for the synthesis of dihydro-1,3-oxazines.[2]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-methyl-2,4-pentanediol (1.0 mol), acetonitrile (1.2 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 mol).
-
Reaction: The mixture is heated to reflux in a suitable solvent such as benzene or toluene. The reaction progress is monitored by the collection of water in the Dean-Stark trap.
-
Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The solution is washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the desired 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene.
The Meyers Aldehyde Synthesis: Mechanism and Workflow
The core of the Meyers synthesis is a three-step sequence: metalation, alkylation (or reaction with another electrophile), and hydrolysis.[1]
Caption: Workflow of the Meyers Aldehyde Synthesis.
-
Metalation: The oxazine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A strong base, typically n-butyllithium, is added dropwise to abstract a proton from the C2-methyl group, forming the lithiated intermediate.[1][5] This anion is stabilized by chelation with the lithium cation and by the electron-withdrawing imine nitrogen.
-
Reaction with Electrophiles: The nucleophilic lithio-oxazine readily reacts with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and epoxides, to form a new carbon-carbon bond.
-
Hydrolysis to the Aldehyde: The resulting elaborated oxazine is first reduced with sodium borohydride to the corresponding tetrahydrooxazine. This intermediate is then hydrolyzed under mild acidic conditions, typically with aqueous oxalic acid, to yield the final aldehyde product.[1][5] The driving force for this hydrolysis is the formation of the stable carbonyl group and the protonated amino alcohol byproduct.
Applications in Synthesis
The Meyers aldehyde synthesis using 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene is a powerful method for the preparation of a diverse range of aldehydes.
Synthesis of Substituted Aliphatic Aldehydes
The reaction of the lithiated oxazine with primary and secondary alkyl halides provides a straightforward route to α-branched aldehydes.
Detailed Experimental Protocol: Synthesis of 2-Methylpentanal
This protocol is a representative example adapted from the work of Meyers and an analogous procedure in Organic Syntheses.[5][6]
-
Metalation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. Stir the resulting orange-red solution for 30 minutes at -78 °C.
-
Alkylation: Add propyl iodide (1.2 eq) dropwise to the solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Reduction: Cool the reaction mixture to -40 °C and add a solution of sodium borohydride (1.5 eq) in ethanol/water. Stir for 1 hour at this temperature.
-
Hydrolysis and Isolation: Quench the reaction by the slow addition of aqueous oxalic acid (3 M solution) until the pH is ~2. Steam distill the mixture to isolate the volatile aldehyde. Alternatively, extract the aqueous layer with diethyl ether, wash the combined organic extracts with saturated sodium bicarbonate and brine, dry over magnesium sulfate, and carefully remove the solvent. The crude aldehyde can be further purified by distillation.
Synthesis of α,β-Unsaturated Aldehydes
The reaction with aldehydes or ketones yields a β-hydroxy oxazine intermediate. Subsequent dehydration and hydrolysis provide α,β-unsaturated aldehydes. This is a valuable alternative to the traditional aldol condensation.[7][8]
Application in Complex Molecule Synthesis
While a direct application of this specific oxazine in the synthesis of a widely known drug like Artemisinin was not found in the searched literature, the methodology is highly relevant. The dihydroartemisinin core, for instance, contains a key aldehyde functional group that can be manipulated.[9][10][11] The Meyers synthesis provides a reliable method for constructing such functionalities in complex settings, often with high stereocontrol, making it a valuable tool in the arsenal of medicinal chemists. The synthesis of various natural products and pharmaceutical intermediates has relied on the introduction of aldehyde groups via the Meyers methodology.
Comparative Analysis with Other Acetaldehyde Enolate Equivalents
The Meyers reagent offers several advantages over other methods for generating an acetaldehyde enolate, but it also has some limitations.
Table 2: Comparison of Acetaldehyde Enolate Equivalents
| Method/Reagent | Advantages | Disadvantages |
| Meyers Oxazine | Stable, easily handled precursor.[2] High yields in alkylation. Avoids self-condensation issues. | Requires stoichiometric strong base (n-BuLi). Multi-step hydrolysis sequence. |
| Direct Enolate Formation (e.g., with LDA) | Atom economical. | Prone to self-condensation, especially with acetaldehyde.[7][8] Requires cryogenic temperatures. |
| Silyl Enol Ethers | Isolable and purifiable intermediates. Milder reaction conditions (Lewis acid catalysis). | Requires a separate step for preparation. Silylating agents can be expensive. |
| Enamines (e.g., from Pyrrolidine) | Milder, neutral or slightly acidic conditions. | Can be less reactive than lithiated species. Potential for side reactions. |
| Reformatsky Reagents (from α-haloesters) | Utilizes less basic zinc metal. Tolerates a variety of functional groups. | Typically used for β-hydroxy esters, not directly for aldehydes. |
The choice of reagent ultimately depends on the specific substrate, desired scale, and functional group tolerance of the reaction. The Meyers oxazine is particularly advantageous when a clean, high-yielding reaction is required and the issues of self-condensation must be avoided.
Conclusion and Future Outlook
2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene stands as a testament to the power of masked functionality in organic synthesis. The Meyers aldehyde synthesis, for which this reagent is a key player, provides a reliable and versatile platform for the construction of a vast array of aldehydes. Its stability, predictable reactivity, and the ability to circumvent common problems like self-condensation ensure its continued relevance in both academic research and industrial applications, particularly in the synthesis of complex molecules for drug discovery and development. Future work may focus on developing catalytic versions of this transformation or expanding its application to new classes of electrophiles, further cementing the legacy of this elegant synthetic tool.
References
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- Meyers, A. I. The Meyers' Synthesis of Aldehydes. Journal of Synthetic Organic Chemistry, Japan, 1976, 34(1), 2-10. [URL: https://www.jstage.jst.go.jp/article/yukigoseikyokaishi1943/34/1/34_1_2/_article]
- Politzer, I. R.; Meyers, A. I. Aldehydes from 2‐Benzyl‐4,4,6‐Trimethyl‐5,6‐Dihydro‐1,3(4 H )‐Oxazine: 1‐Phenylcyclopentanecarboxaldehyde. Organic Syntheses, 1971, 51, 24. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0905]
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